molecular formula C5H9N3O B11733039 O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

Cat. No.: B11733039
M. Wt: 127.14 g/mol
InChI Key: LTXIZNAQCFWXJE-UHFFFAOYSA-N
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Description

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is an organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-methyl-1H-pyrazole, formaldehyde, hydroxylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.

    Procedure: The 1-methyl-1H-pyrazole is first dissolved in water, followed by the addition of formaldehyde and hydroxylamine. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: Lacks the hydroxylamine group, making it less reactive.

    Hydroxylamine: Lacks the pyrazole ring, limiting its specificity in biological applications.

    O-[(1-phenyl-1H-pyrazol-4-yl)methyl]hydroxylamine: Similar structure but with a phenyl group instead of a methyl group, which may alter its reactivity and biological activity.

Uniqueness

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is unique due to the combination of the pyrazole ring and the hydroxylamine group. This combination imparts specific chemical reactivity and potential biological activities that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

O-[(1-methylpyrazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H9N3O/c1-8-3-5(2-7-8)4-9-6/h2-3H,4,6H2,1H3

InChI Key

LTXIZNAQCFWXJE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CON

Origin of Product

United States

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